

# Head-to-Head Comparison: Morforex vs. Fenfluramine in Neurological Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Morforex**

Cat. No.: **B1622872**

[Get Quote](#)

A comprehensive review of available data indicates that a direct head-to-head comparison of **Morforex** and fenfluramine based on clinical and experimental performance is not feasible. **Morforex**, an anorectic agent, was never marketed and consequently lacks the extensive clinical trial data, efficacy, and safety profiles necessary for a robust comparison.<sup>[1]</sup> In contrast, fenfluramine has been repurposed as an antiseizure medication and has undergone rigorous clinical evaluation, particularly for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.<sup>[2][3][4]</sup>

This guide will provide a detailed overview of fenfluramine, including its mechanism of action, clinical efficacy, and safety profile, supported by experimental data. While a direct comparison is not possible, this guide will offer insights into the pharmacological class to which **Morforex** belongs, given its nature as an amphetamine derivative.<sup>[1]</sup>

## Fenfluramine: A Detailed Profile

Fenfluramine has been successfully repurposed as an effective treatment for rare and severe forms of epilepsy.<sup>[2][3][4]</sup> Its therapeutic benefits are attributed to a multi-faceted mechanism of action that extends beyond simple appetite suppression.

## Mechanism of Action

Fenfluramine's primary mechanism of action involves the modulation of serotonergic and sigma-1 receptor systems.<sup>[3]</sup> It acts as a potent serotonin-releasing agent, increasing extracellular serotonin levels by inhibiting its reuptake and disrupting its vesicular storage.<sup>[2][5]</sup>

[6] This enhanced serotonergic neurotransmission is believed to contribute to its antiseizure effects.[2]

Beyond its serotonergic activity, fenfluramine is also a positive modulator of the sigma-1 receptor.[3][5] This action may contribute to its therapeutic effects by modulating neuronal excitability.[3] The dual action on both serotonin and sigma-1 receptors provides a unique pharmacological profile among antiseizure medications.[3]



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of fenfluramine's antiseizure action.

## Clinical Efficacy

Multiple randomized controlled trials have demonstrated the efficacy of fenfluramine in reducing seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome.

Table 1: Summary of Fenfluramine Efficacy in Dravet Syndrome Clinical Trials

| Study Identifier             | Patient Population      | Treatment Arm (dose)               | Primary Endpoint                       | Median Reduction in Monthly Convulsive Seizures | Responder Rate (≥50% reduction) | Reference |
|------------------------------|-------------------------|------------------------------------|----------------------------------------|-------------------------------------------------|---------------------------------|-----------|
| Study 1 (Phase 3)            | Dravet Syndrome (n=119) | Fenfluramine (0.7 mg/kg/day)       | Change in convulsive seizure frequency | 63.9% greater reduction vs. placebo             | 73%                             | [2][7]    |
| Fenfluramine (0.2 mg/kg/day) | -                       | 46%                                | [2]                                    |                                                 |                                 |           |
| Placebo                      | -                       | 6%                                 | [2]                                    |                                                 |                                 |           |
| Study 3 (Phase 3)            | Dravet Syndrome (n=143) | Fenfluramine (0.7 mg/kg/day)       | Change in convulsive seizure frequency | 64.8% greater reduction vs. placebo             | 72.9%                           | [8][9]    |
| Placebo                      | -                       | 6.3%                               | [9]                                    |                                                 |                                 |           |
| Open-Label Extension         | Dravet Syndrome (n=330) | Fenfluramine (up to 0.7 mg/kg/day) | Long-term seizure reduction            | 64.5% median reduction from baseline            | 63.4%                           | [8]       |

Table 2: Summary of Fenfluramine Efficacy in Lennox-Gastaut Syndrome Clinical Trials

| Study Identifier | Patient Population              | Treatment Arm (dose)         | Primary Endpoint                 | Median Percentage Reduction in Drop Seizures | Responder Rate ( $\geq 50\%$ reduction) | Reference |
|------------------|---------------------------------|------------------------------|----------------------------------|----------------------------------------------|-----------------------------------------|-----------|
| Phase 3 RCT      | Lennox-Gastaut Syndrome (n=263) | Fenfluramine (0.7 mg/kg/day) | Change in drop seizure frequency | 26.5%                                        | 25%                                     | [10]      |
|                  | Fenfluramine (0.2 mg/kg/day)    | 14.2%                        | -                                | [10]                                         |                                         |           |
|                  | Placebo                         | 7.6%                         | 10%                              | [10]                                         |                                         |           |

## Safety Profile

The primary safety concern historically associated with fenfluramine, particularly at higher doses used for weight loss, was the risk of valvular heart disease and pulmonary arterial hypertension.[5][11] However, extensive cardiovascular monitoring in recent clinical trials for epilepsy at lower doses has not shown these adverse effects.[2][12]

Table 3: Common Adverse Events Reported in Fenfluramine Clinical Trials for Epilepsy

| Adverse Event           | Frequency in Fenfluramine Groups | Frequency in Placebo Group     | Reference              |
|-------------------------|----------------------------------|--------------------------------|------------------------|
| Decreased appetite      | >15%                             | Lower than fenfluramine groups | <a href="#">[2][9]</a> |
| Diarrhea                | Common                           | Less common                    | <a href="#">[2]</a>    |
| Somnolence/Lethargy     | >15%                             | Lower than fenfluramine groups | <a href="#">[2][9]</a> |
| Pyrexia (Fever)         | >15%                             | Lower than fenfluramine groups | <a href="#">[2][9]</a> |
| Decreased blood glucose | >15%                             | Lower than fenfluramine groups | <a href="#">[9]</a>    |
| Weight loss             | Dose-related                     | 2-5%                           | <a href="#">[13]</a>   |

Due to the historical cardiovascular risks, fenfluramine is available only through a restricted program that requires regular echocardiogram monitoring.[\[12\]\[14\]](#)

## Experimental Protocols

### Phase 3 Clinical Trial Design for Dravet Syndrome (Exemplar)

The efficacy and safety of fenfluramine in Dravet syndrome were evaluated in multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trials.[\[9\]](#)

[Click to download full resolution via product page](#)**Figure 2:** Generalized workflow of a Phase 3 clinical trial for fenfluramine in Dravet syndrome.

Inclusion Criteria: Patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and poorly controlled convulsive seizures despite being on a stable regimen of other antiepileptic drugs.[7][9]

Exclusion Criteria: Clinically significant cardiovascular abnormalities at baseline.[15]

Treatment: Patients were randomized to receive either a specific dose of fenfluramine or a placebo, administered orally, in addition to their existing antiseizure medications.[9] Doses were titrated over a 2-week period and then maintained for 12 weeks.[9]

Efficacy Assessment: Seizure frequency was meticulously documented by caregivers in a daily diary. The primary efficacy endpoint was the percentage change in the mean monthly frequency of convulsive seizures from baseline compared to the placebo group.[9]

Safety Assessment: Safety was monitored through the recording of adverse events, physical examinations, vital signs, and regular echocardiograms to assess for any signs of valvular heart disease or pulmonary hypertension.[9]

## Morforex: A Theoretical Perspective

**Morforex**, or N-morpholinoethylamphetamine, is structurally related to amphetamine.[1] It was developed as an anorectic but was never brought to market.[1] As such, there is a lack of publicly available data from preclinical or clinical studies regarding its efficacy for any indication, including seizure disorders, or its safety profile.

It is known that **Morforex** is metabolized to amphetamine.[1] Therefore, its pharmacological effects would be expected to be similar to those of amphetamine, which primarily acts as a releasing agent of norepinephrine and dopamine. While some amphetamine derivatives have been investigated for various neurological conditions, a direct comparison of **Morforex** to the well-characterized antiseizure effects of fenfluramine is purely speculative. The safety profile of amphetamines includes cardiovascular risks such as increased heart rate and blood pressure, as well as psychiatric side effects.[16]

## Conclusion

Fenfluramine has emerged as a valuable therapeutic option for patients with Dravet and Lennox-Gastaut syndromes, supported by a robust body of evidence from well-controlled

clinical trials. Its unique dual mechanism of action targeting both serotonergic and sigma-1 receptor pathways sets it apart from other antiseizure medications. While its use requires careful cardiovascular monitoring, the benefits in seizure reduction for these difficult-to-treat epilepsies are significant.

In contrast, **Morforex** remains a compound of historical interest with no clinical data to support its use in any therapeutic context. A head-to-head comparison with fenfluramine is not possible due to the absence of any performance data for **Morforex**. Future research, should it ever be undertaken, would be required to establish any potential therapeutic utility and safety profile for **Morforex**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Morforex - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fenfluramine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dravetfoundation.org [dravetfoundation.org]
- 12. UCB presents positive results from GEMZ phase 3 study at AES showing fenfluramine significantly reduces countable motor seizure frequency in CDKL5 Deficiency Disorder | UCB

[ucb.com]

- 13. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results in Dravet syndrome | FINTEPLA® (fenfluramine) [finteppla.com]
- 15. UCSF Dravet Syndrome Trial → Fenfluramine in Children With Dravet Syndrome Under 24 Months of Age [clinicaltrials.ucsf.edu]
- 16. Safety profiles of methylphenidate, amphetamine, and atomoxetine: analysis of spontaneous reports submitted to the food and drug administration adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Morforex vs. Fenfluramine in Neurological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1622872#head-to-head-comparison-of-morforex-and-fenfluramine]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)